

The Enigmatic Origins of 2-Morpholinobenzaldehyde: A Technical Exploration

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Compound of Interest

Compound Name: 2-Morpholinobenzaldehyde

Cat. No.: B119794

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Introduction

2-Morpholinobenzaldehyde, a substituted aromatic aldehyde with the chemical identifier CAS 58028-76-5, presents a curious case in the annals of synthetic chemistry. While its structural isomer, 4-Morpholinobenzaldehyde, is well-documented in scientific literature, the history of the ortho-substituted counterpart is notably obscure. This technical guide aims to collate the available information on **2-Morpholinobenzaldehyde**, focusing on its synthesis, physicochemical properties, and potential applications, while acknowledging the significant gaps in its historical record. Due to the limited specific data on this compound, this paper will also explore general synthetic methodologies applicable to its preparation and the known characteristics of its better-documented isomer to provide a comprehensive technical overview.

Physicochemical Properties

While a comprehensive, experimentally verified dataset for **2-Morpholinobenzaldehyde** is not readily available in peer-reviewed literature, its basic properties can be inferred from its chemical structure and data from chemical suppliers.

Property	Value	Source
CAS Number	58028-76-5	Chemical Supplier Data
Molecular Formula	C ₁₁ H ₁₃ NO ₂	Calculated
Molecular Weight	191.23 g/mol	Calculated
Appearance	Light yellow to yellow crystalline powder	Chemical Supplier Data
Melting Point	45-48 °C	LookChem[1]
Boiling Point	342.8 °C at 760 mmHg	LookChem[1]
Density	1.163 g/cm ³	LookChem[1]

Synthesis of 2-Morpholinobenzaldehyde: Postulated Methodologies

Detailed experimental protocols for the synthesis of **2-Morpholinobenzaldehyde** are not explicitly detailed in readily accessible scientific literature. However, based on established organic chemistry principles for the formation of N-aryl bonds, two primary synthetic routes can be postulated: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

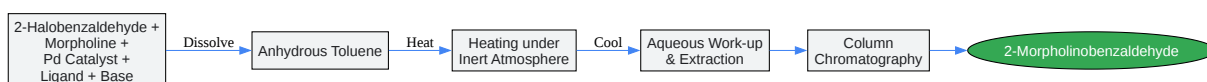
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. This method would involve the reaction of an ortho-halobenzaldehyde (such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with morpholine in the presence of a palladium catalyst and a suitable phosphine ligand.

Hypothetical Experimental Protocol:

- **Reaction Setup:** To an oven-dried Schlenk tube is added 2-bromobenzaldehyde (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base, for instance, sodium tert-butoxide (1.4 mmol).

- Solvent Addition: Anhydrous toluene (5 mL) is added to the tube under an inert atmosphere (e.g., argon).
- Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **2-Morpholinobenzaldehyde**.

Logical Workflow for Buchwald-Hartwig Amination



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Caption: Postulated workflow for the synthesis of **2-Morpholinobenzaldehyde** via Buchwald-Hartwig amination.

Ullmann Condensation

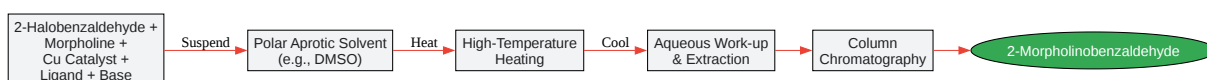
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. This method would involve the reaction of an ortho-halobenzaldehyde with morpholine, typically at higher temperatures than the Buchwald-Hartwig amination.

Hypothetical Experimental Protocol:

- Reaction Setup: A mixture of 2-chlorobenzaldehyde (1.0 mmol), morpholine (2.0 mmol), a copper catalyst such as copper(I) iodide (0.1 mmol), a ligand like L-proline (0.2 mmol), and a base, for example, potassium carbonate (2.0 mmol) is prepared in a sealed tube.
- Solvent Addition: A high-boiling polar solvent such as DMSO or DMF (5 mL) is added.

- **Reaction Conditions:** The reaction mixture is heated to 120-150 °C for 24-48 hours.
- **Work-up and Purification:** After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for Ullmann Condensation



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Caption: Postulated workflow for the synthesis of **2-Morpholinobenzaldehyde** via Ullmann condensation.

Spectroscopic Data

Detailed and verified spectroscopic data for **2-Morpholinobenzaldehyde** is not widely published. For the purpose of characterization, researchers would typically rely on standard analytical techniques.

Expected Spectroscopic Signatures:

- **¹H NMR:** The spectrum would be expected to show signals for the aromatic protons, the aldehyde proton (likely a singlet around 9.8-10.0 ppm), and two sets of triplets for the morpholine ring protons (one set for the protons adjacent to the oxygen and another for those adjacent to the nitrogen).
- **¹³C NMR:** The spectrum would display signals for the aromatic carbons, the aldehyde carbonyl carbon (around 190 ppm), and the two distinct methylene carbons of the morpholine ring.

- IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1690-1715 cm^{-1}) and C-N and C-O stretches associated with the morpholine moiety.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol).

Biological Activity and Applications

There is a significant lack of published research on the specific biological activities or applications of **2-Morpholinobenzaldehyde**. However, the morpholine moiety is a well-known pharmacophore present in many biologically active compounds. Derivatives of the isomeric 4-Morpholinobenzaldehyde have been investigated for various therapeutic properties, including antimicrobial and anticancer activities.[2] It is plausible that **2-Morpholinobenzaldehyde** could serve as a valuable building block in the synthesis of novel compounds with potential pharmacological relevance. Its utility as a synthetic intermediate in the creation of more complex heterocyclic systems is an area ripe for exploration.

Conclusion and Future Outlook

2-Morpholinobenzaldehyde remains a compound with a largely unwritten history. While its existence is confirmed through commercial availability, the details of its discovery and initial synthesis are not readily found in the public domain. The synthetic pathways of Buchwald-Hartwig amination and Ullmann condensation represent the most probable routes for its preparation. The lack of data on its biological activity and applications presents an opportunity for future research. A thorough investigation into the synthesis, characterization, and biological evaluation of **2-Morpholinobenzaldehyde** and its derivatives could unveil novel chemical entities with potential applications in medicinal chemistry and materials science. Further historical research into older chemical literature and patent databases may yet shed light on the origins of this enigmatic molecule.

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References

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